molecular formula C7H10ClIO3 B12604160 Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate CAS No. 647033-13-4

Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate

Cat. No.: B12604160
CAS No.: 647033-13-4
M. Wt: 304.51 g/mol
InChI Key: AZGWWEWQNFUZIZ-UHFFFAOYSA-N
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Description

Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is an organic compound with a complex structure that includes chlorine, iodine, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate typically involves the reaction of 3-chloro-2-iodobut-2-en-1-ol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of simpler compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate exerts its effects involves interactions with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(3-chloro-2-bromobut-2-en-1-yl)oxy]acetate
  • Methyl [(3-chloro-2-fluorobut-2-en-1-yl)oxy]acetate
  • Methyl [(3-chloro-2-iodoprop-2-en-1-yl)oxy]acetate

Uniqueness

Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate is unique due to the presence of both chlorine and iodine atoms, which can confer distinct reactivity and biological activity compared to similar compounds with different halogens.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

647033-13-4

Molecular Formula

C7H10ClIO3

Molecular Weight

304.51 g/mol

IUPAC Name

methyl 2-(3-chloro-2-iodobut-2-enoxy)acetate

InChI

InChI=1S/C7H10ClIO3/c1-5(8)6(9)3-12-4-7(10)11-2/h3-4H2,1-2H3

InChI Key

AZGWWEWQNFUZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(COCC(=O)OC)I)Cl

Origin of Product

United States

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